![molecular formula C12H20N2 B168356 N1,N1-Dipropylbenzene-1,4-diamine CAS No. 105293-89-8](/img/structure/B168356.png)
N1,N1-Dipropylbenzene-1,4-diamine
Overview
Description
N1,N1-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dipropylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the alkylation of benzene-1,4-diamine with propyl halides under basic conditions. The reaction typically uses a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with propyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N1,N1-Dipropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N1-Dipropylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine: The parent compound without the propyl groups.
N,N-dimethylbenzene-1,4-diamine: A similar compound with methyl groups instead of propyl groups.
N,N-diethylbenzene-1,4-diamine: A compound with ethyl groups instead of propyl groups.
Uniqueness
N1,N1-Dipropylbenzene-1,4-diamine is unique due to the presence of propyl groups, which can affect its chemical reactivity, solubility, and interaction with biological targets. These properties make it distinct from other similar compounds and suitable for specific applications in research and industry.
Biological Activity
N1,N1-Dipropylbenzene-1,4-diamine, also known as N,N-Dipropyl-p-phenylenediamine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 220.32 g/mol. The compound features two propyl groups attached to the nitrogen atoms of the benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits antioxidant properties, which are essential in protecting cells from oxidative stress. Its structure allows it to scavenge free radicals effectively.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines. The presence of multiple amino groups contributes to its interaction with cellular components, leading to apoptosis in tumor cells.
- Enzyme Inhibition : Similar to other diamines, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: Antioxidant Properties
In a study examining the antioxidant capacity of various diamines, this compound was tested using the DPPH assay. The results indicated a strong ability to reduce DPPH radicals, suggesting its potential application as a natural antioxidant in food preservation and therapeutic formulations.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 4 mg/mL. This suggests its potential use in cancer therapy as a chemotherapeutic agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the propyl groups or the introduction of additional functional groups have been shown to enhance its biological activity. For instance:
- Substituted Derivatives : Compounds with additional hydroxyl or methoxy groups demonstrated improved antioxidant activity compared to the parent compound.
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
4-N,4-N-dipropylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWYGPTYSRURDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436883 | |
Record name | N,N-dipropylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105293-89-8 | |
Record name | N,N-dipropylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of N,N′-dipropylbenzene-1,4-diamine based on the research article?
A1: The research article focuses on the synthesis and characterization of 2,5-Bis{2,2-bis[4-(dimethylamino)phenyl]ethenyl}-N,N′-diphenyl-N,N′-dipropylbenzene-1,4-diamine []. This complex molecule incorporates N,N′-dipropylbenzene-1,4-diamine as its central building block. Although the study doesn't explicitly analyze N,N′-dipropylbenzene-1,4-diamine's properties, its incorporation into the larger molecule highlights its potential as a synthetic precursor.
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